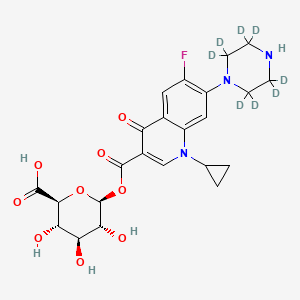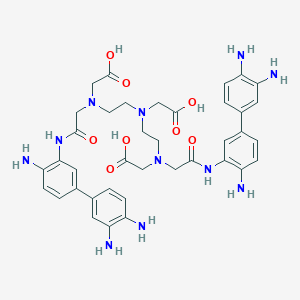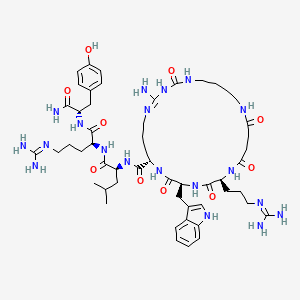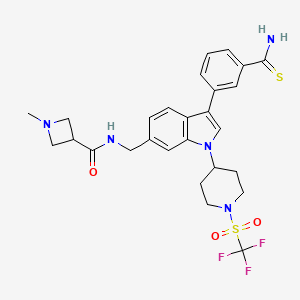
Ciprofloxacin beta-D-glucuronide-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciprofloxacin is a second-generation fluoroquinolone antibiotic widely used to treat various bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. This compound is commonly prescribed for infections such as urinary tract infections, respiratory tract infections, skin infections, and gastrointestinal infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin involves multiple steps. One common method starts with the reaction of ethyl piperazine-1-carboxylate with a bromoquinoline derivative to yield a cyclopropylquinoline ester. This ester is then hydrolyzed and cyclized to form ciprofloxacin .
Industrial Production Methods: In industrial settings, ciprofloxacin is produced through a series of chemical reactions involving the use of various reagents and catalysts. The process typically includes steps such as esterification, cyclization, and purification to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ciprofloxacin undergoes several types of chemical reactions, including:
Oxidation: Ciprofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in ciprofloxacin, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various alkylating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various ciprofloxacin derivatives, which may exhibit different pharmacological properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Ciprofloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel fluoroquinolone derivatives with enhanced antibacterial activity.
Biology: Studied for its effects on bacterial DNA replication and cell division, providing insights into bacterial resistance mechanisms.
Medicine: Extensively used in clinical settings to treat bacterial infections, and its derivatives are being explored for potential use in treating multidrug-resistant bacterial strains.
Industry: Employed in the development of new antimicrobial agents and in the formulation of pharmaceutical products
Wirkmechanismus
Ciprofloxacin exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, ciprofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A newer fluoroquinolone with a broader spectrum of activity and improved efficacy against certain bacterial strains.
Ofloxacin: Similar to ciprofloxacin but with a different chemical structure and spectrum of activity
Uniqueness of Ciprofloxacin: Ciprofloxacin is unique due to its high potency, broad spectrum of activity, and relatively low resistance rates compared to other antibiotics. It is also available in various formulations, including oral, intravenous, and topical, making it versatile for different clinical applications .
Eigenschaften
Molekularformel |
C23H26FN3O9 |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1/i3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
KHGHUQNIHVSBBO-UYYYRKNJSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5CC5)F)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)

